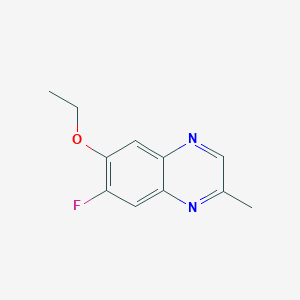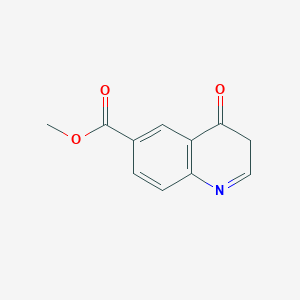
Methyl 4-oxo-3,4-dihydroquinoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-oxo-3,4-dihydroquinoline-6-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-3,4-dihydroquinoline-6-carboxylate typically involves the reaction of aromatic amines with diethyl acetylenedicarboxylate, followed by a PPA-catalyzed intramolecular Friedel–Crafts reaction . Another method involves the reaction between N-alkyl- or N-arylanilines and activated alkynes in the presence of triflic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-oxo-3,4-dihydroquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can undergo substitution reactions, particularly at the quinoline ring, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have significant biological and pharmaceutical activities .
Aplicaciones Científicas De Investigación
Methyl 4-oxo-3,4-dihydroquinoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of methyl 4-oxo-3,4-dihydroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is known to affect cellular processes such as DNA replication and protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate
- 4-hydroxy-2-quinolones
- Methyl 4-chloro-7-methoxyquinoline-6-carboxylate
Uniqueness
Methyl 4-oxo-3,4-dihydroquinoline-6-carboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
648448-99-1 |
|---|---|
Fórmula molecular |
C11H9NO3 |
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
methyl 4-oxo-3H-quinoline-6-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-9-8(6-7)10(13)4-5-12-9/h2-3,5-6H,4H2,1H3 |
Clave InChI |
GXVCFLTXZYPUEU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C=C1)N=CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-Ethynyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11895657.png)
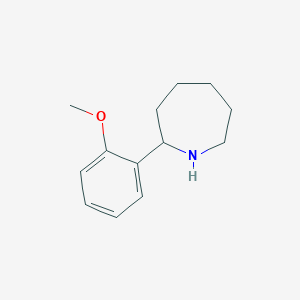
![3-Nitroimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B11895660.png)
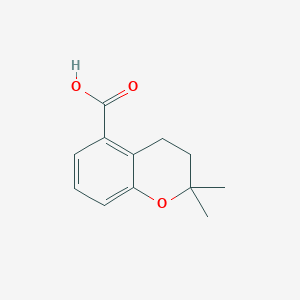


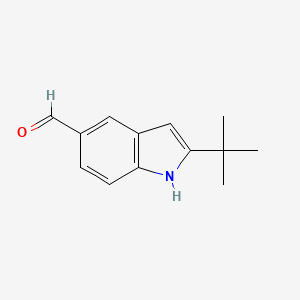

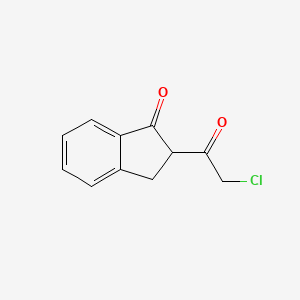
![1-[3-(Azepan-1-yl)phenyl]methanamine](/img/structure/B11895720.png)


![3H-Imidazo[4,5-b]pyridin-7-amine dihydrochloride](/img/structure/B11895737.png)
